molecular formula C28H58S2 B13803292 Tetradecyl disulfide CAS No. 5348-83-4

Tetradecyl disulfide

Cat. No.: B13803292
CAS No.: 5348-83-4
M. Wt: 458.9 g/mol
InChI Key: PVHFXVCJLSWJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimyristyl disulfide is an organic compound characterized by the presence of two myristyl groups (tetradecyl groups) linked by a disulfide bond. This compound is part of the broader class of disulfides, which are known for their sulfur-sulfur bonds. Disulfides play a crucial role in various biological and chemical processes, particularly in the stabilization of protein structures through disulfide bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimyristyl disulfide can be synthesized through the oxidation of myristyl thiol (tetradecyl thiol). One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature, yielding dimyristyl disulfide as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of dimyristyl disulfide may involve the use of more scalable and efficient methods. One such method includes the reaction of myristyl chloride with sodium disulfide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This method allows for the production of dimyristyl disulfide in larger quantities with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimyristyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The disulfide bond can be reduced to yield two myristyl thiol molecules using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other mild oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Myristyl thiol.

    Substitution: Various substituted disulfides depending on the nucleophile used.

Scientific Research Applications

Dimyristyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other disulfide-containing compounds.

    Biology: Plays a role in the study of protein folding and stabilization due to its ability to form disulfide bridges.

    Medicine: Investigated for its potential use in drug delivery systems, where disulfide bonds can be cleaved under reductive conditions within the body.

    Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of dimyristyl disulfide primarily involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds are crucial for maintaining the structural integrity of proteins. Dimyristyl disulfide can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize protein structures. This interaction is essential in various cellular processes, including protein folding and signal transduction.

Comparison with Similar Compounds

    Dioctyl disulfide: Similar in structure but with shorter alkyl chains.

    Didecyl disulfide: Another disulfide with different alkyl chain lengths.

    Dioctadecyl disulfide: Contains longer alkyl chains compared to dimyristyl disulfide.

Uniqueness: Dimyristyl disulfide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The length of the myristyl groups influences the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

5348-83-4

Molecular Formula

C28H58S2

Molecular Weight

458.9 g/mol

IUPAC Name

1-(tetradecyldisulfanyl)tetradecane

InChI

InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3

InChI Key

PVHFXVCJLSWJAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSSCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.